Stereochemical Configuration: (R,R) Diastereomer Integrity vs. (R,S) Diastereomer
The (R,R) configuration of CAS 1149752-51-1 is explicitly required to ultimately deliver the (R)-1-(5-fluoropyridin-2-yl)ethanamine fragment found in potent P2X3 antagonists such as MK-3901 (IC50 = 21 nM) [1]. The alternative (R,S) diastereomer (CAS 1951445-13-8) would, upon deprotection, furnish the (S)-amine enantiomer, which lacks the requisite biological activity for this target class .
| Evidence Dimension | Absolute stereochemical configuration at the carbon α to the pyridine ring |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1149752-51-1, C11H17FN2OS) |
| Comparator Or Baseline | (S)-configuration diastereomer (CAS 1951445-13-8, (R)-N-((S)-1-(5-fluoropyridin-2-yl)ethyl)-2-methylpropane-2-sulfinamide) |
| Quantified Difference | Opposite enantiomer of the downstream amine product; (R)-amine is essential for P2X3 antagonist activity (MK-3901 IC50 = 21 nM) [1] |
| Conditions | Patent-defined synthetic route to P2X3 antagonists (US20110003822A1) [1] |
Why This Matters
Procurement of the incorrect diastereomer would yield a biologically inactive enantiomer, rendering the synthetic effort futile for P2X3-targeted drug discovery.
- [1] Merck Sharp & Dohme Corp. (2011). P2X3 receptor antagonists for treatment of pain. US Patent Application US20110003822A1. Example 1; MK-3901 IC50 data from ProbeChem. View Source
